molecular formula C13H18O3 B108579 Dehydrovomifoliol CAS No. 15764-81-5

Dehydrovomifoliol

Cat. No.: B108579
CAS No.: 15764-81-5
M. Wt: 222.28 g/mol
InChI Key: JJRYPZMXNLLZFH-AATRIKPKSA-N
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Description

Dehydrovomifoliol is a naturally occurring sesquiterpenoid compound, primarily found in certain plant species such as those in the Polygonaceae family. It is characterized by its solid form, appearing as a pale yellow to colorless crystalline substance. This compound is known for its various pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrovomifoliol can be synthesized through several methods, including bioassay-guided isolation from plant sources. One common method involves the extraction from plants like Artemisia frigida using chromatographic techniques. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process is similar to laboratory methods but scaled up to handle larger quantities of plant material. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Dehydrovomifoliol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Major Products Formed:

Scientific Research Applications

Dehydrovomifoliol has a wide range of applications in scientific research:

Mechanism of Action

Dehydrovomifoliol exerts its effects through various molecular targets and pathways. One significant pathway involves the peroxisome proliferator-activated receptor alpha (PPARα) and fibroblast growth factor 21 (FGF21) axis. This compound modulates the expression of genes related to lipogenesis and fatty acid oxidation, thereby reducing lipid accumulation in cells. This mechanism is particularly relevant in the context of non-alcoholic fatty liver disease .

Comparison with Similar Compounds

Dehydrovomifoliol is unique among sesquiterpenoids due to its specific pharmacological activities and molecular structure. Similar compounds include:

Properties

CAS No.

15764-81-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+

InChI Key

JJRYPZMXNLLZFH-AATRIKPKSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C

Synonyms

dehydrovomifoliol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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